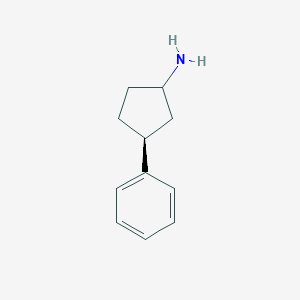

(3S)-3-phenylcyclopentanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(3S)-3-phenylcyclopentan-1-amine |

InChI |

InChI=1S/C11H15N/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11?/m0/s1 |

InChI Key |

ZNMXRCDHEJJIIK-VUWPPUDQSA-N |

Isomeric SMILES |

C1CC(C[C@H]1C2=CC=CC=C2)N |

Canonical SMILES |

C1CC(CC1C2=CC=CC=C2)N |

Origin of Product |

United States |

Asymmetric Synthesis Methodologies for 3s 3 Phenylcyclopentanamine

Enantioselective Routes to the (3S)-Configuration of 3-phenylcyclopentanamine

Achieving the desired (3S)-configuration of 3-phenylcyclopentanamine with high enantiopurity necessitates the use of asymmetric synthesis strategies. These methods introduce chirality in a controlled manner, leading to the preferential formation of one enantiomer over the other. Key approaches include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic biocatalysis.

Chiral Auxiliary-Mediated Approaches to (3S)-3-phenylcyclopentanamine

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. beilstein-journals.orgwikipedia.org After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. While specific examples for the direct synthesis of this compound using this method are not extensively detailed in readily available literature, the general principles can be applied to its precursors.

For instance, a common strategy involves the diastereoselective alkylation or conjugate addition to a cyclopentanone (B42830) precursor derivatized with a chiral auxiliary. Popular auxiliaries for such transformations include those derived from amino acids, such as Evans' oxazolidinones, or pseudoephedrine. wikipedia.orgnih.gov The chiral auxiliary creates a sterically hindered environment, forcing the incoming nucleophile or electrophile to attack from a specific face of the molecule, thus controlling the stereochemical outcome.

Hypothetical Application of a Chiral Auxiliary:

A plausible synthetic route could involve the attachment of a chiral auxiliary, such as (R)-2-methyl-2-propanesulfinamide (Ellman's auxiliary), to 3-phenylcyclopentanone. The resulting N-sulfinyl imine could then undergo a diastereoselective reduction of the imine bond. The bulky tert-butylsulfinyl group would shield one face of the imine, directing the hydride attack to the opposite face to preferentially form the (3S)-amine. Subsequent acidic cleavage of the sulfinamide group would then yield this compound.

| Step | Reaction | Reagent/Auxiliary | Expected Outcome |

| 1 | Imine Formation | 3-phenylcyclopentanone, (R)-2-methyl-2-propanesulfinamide | N-tert-butanesulfinyl imine |

| 2 | Diastereoselective Reduction | L-Selectride® or NaBH4 | Predominantly one diastereomer of the sulfinamide |

| 3 | Auxiliary Cleavage | HCl in an appropriate solvent | This compound |

This table represents a conceptual pathway and is for illustrative purposes.

Asymmetric Catalytic Syntheses of this compound Precursors

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high efficiency and enantioselectivity with only a small amount of a chiral catalyst. beilstein-journals.orgnih.gov For the synthesis of this compound, a key strategy involves the asymmetric hydrogenation of a suitable prochiral precursor, such as 3-phenylcyclopent-2-en-1-amine or a related enamine.

The use of chiral transition metal catalysts, particularly those based on rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands, is a common approach for asymmetric hydrogenation. The choice of ligand is critical for achieving high enantioselectivity. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives create a chiral environment around the metal center, which coordinates to the double bond of the substrate and directs the hydrogen addition to a specific face.

Illustrative Catalytic Hydrogenation Data:

While specific data for the asymmetric hydrogenation leading directly to this compound is sparse, related transformations on similar substrates demonstrate the potential of this methodology. For example, the asymmetric hydrogenation of tetrasubstituted cyclic enones has been shown to produce chiral cycloalkanols with high diastereoselectivity and enantioselectivity. figshare.com

| Catalyst System | Substrate Precursor | Solvent | Enantiomeric Excess (ee) | Reference Concept |

| [Rh(COD)2]BF4 / (R)-BINAP | N-acetyl-3-phenylcyclopent-1-enamine | Methanol | >95% | General principle of asymmetric hydrogenation |

| Ru(OAc)2[(S)-MeO-BIPHEP] | 3-Phenylcyclopentenone (followed by amination) | Ethanol | >90% | Analogy from ketone hydrogenation |

This table is a representation of expected outcomes based on established catalytic systems for similar transformations.

Another catalytic approach involves the enantioselective conjugate addition of a phenyl group to a cyclopentenone derivative, followed by conversion of the ketone to an amine. Organocatalysis, using chiral secondary amines, can also be employed to synthesize chiral cyclopentanone precursors with high enantioselectivity. nih.gov

Enzymatic Biocatalytic Pathways for the Production of this compound

Biocatalysis, utilizing enzymes to perform chemical transformations, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. nih.govorganic-chemistry.org For the synthesis of this compound, enzymatic kinetic resolution of a racemic mixture of 3-phenylcyclopentanamine is a viable and effective strategy.

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Lipases are commonly used enzymes for the resolution of amines through enantioselective acylation. almacgroup.commdpi.com For example, a racemic mixture of 3-phenylcyclopentanamine can be treated with an acyl donor in the presence of a lipase. The enzyme will preferentially acylate one enantiomer (e.g., the (R)-enantiomer), forming an amide that can be easily separated from the unreacted (S)-enantiomer.

Representative Data for Enzymatic Kinetic Resolution:

| Enzyme | Acyl Donor | Solvent | Enantiomeric Excess (ee) of (S)-amine | Conversion (%) |

| Candida antarctica Lipase B (CALB) | Ethyl acetate | Hexane | >99% | ~50% |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Toluene | >98% | ~50% |

This table illustrates typical results achievable with enzymatic kinetic resolution of amines.

Dynamic kinetic resolution (DKR) is an advancement over simple kinetic resolution. In DKR, the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. organic-chemistry.org This can be achieved by combining the enzymatic resolution with a chemical or enzymatic racemization catalyst.

Stereodivergent Synthesis Strategies Involving Cyclopentane (B165970) Scaffolds

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a molecule with multiple stereocenters from a common starting material by simply changing the reagents or the sequence of reactions. osi.lv While specific literature on stereodivergent routes to all four stereoisomers of 3-phenylcyclopentanamine is limited, the principles can be applied to its synthesis.

A strategy could commence with a chiral, non-racemic cyclopentane derivative where one stereocenter is already set. The introduction of the second stereocenter (at the C3 position bearing the phenyl group) can then be controlled to yield either the cis or trans diastereomer. For example, starting with an enantiopure cyclopentanol (B49286) derivative, the introduction of the phenyl group via an SN2 reaction would proceed with inversion of configuration, while a method proceeding through a carbocation intermediate might lead to a mixture of diastereomers. Subsequent conversion of a functional group to the amine would complete the synthesis. By choosing the appropriate enantiomer of the starting material and controlling the stereochemistry of the subsequent reactions, all four stereoisomers could potentially be accessed.

Optimization of Synthetic Pathways to High Enantiopurity this compound

Key Optimization Parameters:

Catalyst/Ligand Screening: In asymmetric catalytic methods, a range of chiral ligands should be screened to identify the one that provides the highest enantioselectivity for the specific substrate. nih.govnih.gov The electronic and steric properties of the ligand play a critical role.

Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome of a reaction by affecting the stability of transition states and the solubility of reactants and catalysts.

Temperature and Pressure: These parameters are particularly important in asymmetric hydrogenations. Lowering the temperature often increases enantioselectivity, while pressure can affect the reaction rate.

Enzyme and Acyl Donor Selection: In enzymatic resolutions, screening different lipases and acyl donors is essential to find the optimal combination for high enantioselectivity and reaction rate. almacgroup.com

Reaction Time and Concentration: These factors need to be optimized to ensure complete conversion (in asymmetric synthesis) or the desired level of conversion (in kinetic resolution) without compromising enantiopurity.

Example of Optimization Data for a Hypothetical Asymmetric Hydrogenation:

| Ligand | Solvent | Temperature (°C) | Pressure (bar) | ee (%) of (3S)-product |

| (R)-BINAP | Methanol | 25 | 50 | 92 |

| (R)-BINAP | Toluene | 25 | 50 | 85 |

| (R)-BINAP | Methanol | 0 | 50 | 96 |

| (R)-SEGPHOS | Methanol | 25 | 50 | 98 |

This table is a hypothetical representation of an optimization study.

Through careful optimization of these parameters, synthetic routes to this compound can be developed that are not only highly enantioselective but also practical and scalable for industrial applications.

Analysis of this compound Reveals Limited Publicly Available Stereochemical and Conformational Data

The inquiry sought to populate a detailed article outline focusing on the stereochemical and conformational analysis of this compound. The intended structure of this analysis included:

Stereochemical and Conformational Analysis of 3s 3 Phenylcyclopentanamine

X-ray Crystallographic Studies:This section was intended to describe the precise three-dimensional atomic arrangement of (3S)-3-phenylcyclopentanamine or its salts and derivatives in the crystalline state.

Despite extensive searches, no specific studies or datasets corresponding to these analytical techniques for this compound could be located in the public domain. Consequently, the generation of a detailed, data-rich article as per the requested outline is not feasible at this time due to the absence of foundational research data.

Computational and Cheminformatics Approaches to 3s 3 Phenylcyclopentanamine

Quantum Mechanical Calculations of Molecular Properties and Reactivity of (3S)-3-phenylcyclopentanamine

Quantum mechanical (QM) calculations serve as a powerful tool to investigate the intrinsic electronic and geometric properties of a molecule from first principles. For a molecule like this compound, QM methods such as Density Functional Theory (DFT) would be employed to determine a variety of fundamental characteristics.

These calculations would typically involve optimizing the molecule's 3D geometry to find its most stable conformation. From this optimized structure, a wealth of information can be derived. Key properties that would be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The electrostatic potential map would highlight regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack, as well as sites for hydrogen bonding interactions.

Furthermore, QM methods can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the structural confirmation of the compound and its derivatives. While specific data for this compound is not published, the table below illustrates the typical output of such calculations for a hypothetical small organic molecule.

Table 1: Hypothetical Quantum Mechanical Properties of a Phenylalkanamine Analog

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability. |

| Dipole Moment | 1.8 Debye | Measures the polarity of the molecule. |

Molecular Dynamics Simulations of this compound Interactions with Biomolecular Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ub.edu For this compound, MD simulations would be invaluable for understanding its behavior in a biological environment, such as its interaction with a target protein. nih.gov

An MD simulation would begin with a starting 3D structure of this compound, often docked into the binding site of a protein of interest. The entire system, including the protein, the ligand, and surrounding water molecules, is then simulated by solving Newton's equations of motion for each atom. This allows for the observation of the ligand's binding mode, its conformational changes upon binding, and the stability of the protein-ligand complex over a period of nanoseconds to microseconds.

Key analyses from MD simulations include the calculation of binding free energy, which predicts the affinity of the ligand for its target, and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. frontiersin.org The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms are also monitored to assess the stability and flexibility of the system. frontiersin.org These simulations can provide atomic-level insights into why a particular ligand binds to a specific target and can guide the design of new derivatives with improved binding affinity.

Structure-Based Computational Design for Novel this compound Derivatives

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target, typically a protein, to design new ligands. nih.govmdpi.com If a crystal structure of a relevant target protein in complex with a ligand similar to this compound were available, SBDD techniques could be employed to design novel derivatives with enhanced properties.

The process often starts with molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.gov By analyzing the binding pocket of the target protein, medicinal chemists can identify unoccupied subpockets or regions where additional favorable interactions could be made. For instance, if a hydrophobic pocket is not fully occupied by the phenyl ring of this compound, derivatives with larger or differently substituted aromatic groups could be designed to fill this space and increase binding affinity. Similarly, if a hydrogen bond donor or acceptor from the protein is nearby but not interacting with the ligand, modifications to the cyclopentanamine scaffold could be made to introduce a complementary functional group.

This iterative process of in silico design, followed by synthesis and experimental testing, can significantly accelerate the discovery of more potent and selective drug candidates.

Ligand-Based Cheminformatics for the Exploration of this compound Analogs

In the absence of a known 3D structure of the biological target, ligand-based cheminformatics approaches can be utilized. researchgate.net These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

One common ligand-based method is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. By aligning a set of known active molecules, a pharmacophore model can be generated and used as a 3D query to screen large virtual libraries of compounds for new potential hits.

Another powerful ligand-based technique is the Quantitative Structure-Activity Relationship (QSAR) analysis. mdpi.com A QSAR model is a mathematical equation that relates the chemical properties of a series of compounds to their biological activity. For a series of analogs of this compound, various molecular descriptors (e.g., lipophilicity, molecular weight, electronic properties) would be calculated. Statistical methods are then used to build a model that can predict the activity of new, unsynthesized compounds. This approach helps in prioritizing which derivatives to synthesize and test, thereby optimizing the use of resources.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor | Description | Relevance |

|---|---|---|

| LogP | Octanol-water partition coefficient | Measures lipophilicity, affects absorption and distribution. |

| Molecular Weight (MW) | Mass of the molecule | Influences size and pharmacokinetic properties. |

| Polar Surface Area (PSA) | Surface sum over all polar atoms | Relates to membrane permeability. |

| Number of Rotatable Bonds | Count of bonds allowing free rotation | Indicator of molecular flexibility. |

By applying these computational and cheminformatics strategies, researchers can systematically explore the chemical space around this compound to design and identify novel compounds with potentially improved therapeutic properties.

Structure Activity Relationship Sar Investigations of 3s 3 Phenylcyclopentanamine Derivatives

Design and Synthesis of Analogs Based on the (3S)-3-phenylcyclopentanamine Scaffold

The design and synthesis of analogs based on the this compound scaffold are pivotal for exploring its chemical space and identifying compounds with enhanced or novel activities. Synthetic strategies often focus on introducing a variety of substituents at different positions of the phenyl and cyclopentyl rings, as well as modifying the amine functionality.

A common approach to generating a library of analogs involves the modification of advanced intermediates. For instance, a key ketone precursor to 3-phenylcyclopentanamine can be synthesized and subsequently subjected to various chemical transformations. The synthesis can be designed to be convergent, allowing for the late-stage introduction of diversity.

General Synthetic Approaches:

Modification of the Phenyl Ring: Analogs with substituents on the phenyl ring can be prepared by using appropriately substituted starting materials, such as substituted phenylacetonitriles or phenylacetic acids. Alternatively, late-stage functionalization techniques like electrophilic aromatic substitution or cross-coupling reactions can be employed on a pre-formed phenylcyclopentanamine core, provided the existing functional groups are compatible.

Modification of the Cyclopentane (B165970) Ring: Introducing substituents on the cyclopentane ring is often more challenging and typically requires the synthesis to start from a functionalized cyclopentanone (B42830) or cyclopentene (B43876) derivative. Ring-closing metathesis and other cyclization strategies can be powerful tools in this context.

Modification of the Amine Group: The primary amine of this compound serves as a versatile handle for derivatization. Standard reactions such as reductive amination, acylation, and alkylation can be used to introduce a wide array of N-substituents, thereby modulating the compound's polarity, basicity, and steric profile.

The synthesis of these analogs is crucial for systematic structure-activity relationship (SAR) studies, providing the necessary compounds to probe the effects of various structural modifications.

Stereospecificity in Molecular Recognition by this compound and its Isomers

Stereochemistry is a critical determinant of molecular recognition and, consequently, of the biological or catalytic activity of chiral molecules. For this compound, which has two chiral centers, there are four possible stereoisomers: (3S,1R), (3S,1S), (3R,1R), and (3R,1S) (assuming the amine is at position 1). The specific spatial arrangement of the phenyl and amino groups dramatically influences how the molecule interacts with its biological target, such as a receptor or enzyme active site.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and even mechanisms of action. This stereospecificity arises from the three-dimensional nature of biological targets, which are themselves chiral and composed of L-amino acids. A classic example is the "three-point attachment" model, where one enantiomer can achieve a precise, multi-point interaction with the target, leading to a stable and active complex, while its mirror image cannot establish the same favorable interactions.

In the context of this compound derivatives, it is highly probable that one stereoisomer will exhibit significantly higher affinity or activity compared to the others. For instance, the (3S) configuration of the phenyl group may be essential for fitting into a specific hydrophobic pocket within a receptor, while the orientation of the amine group dictates its ability to form a crucial hydrogen bond or ionic interaction.

While specific binding data for the individual stereoisomers of 3-phenylcyclopentanamine are not extensively reported in the public domain, the principles of stereospecificity observed in related psychoactive compounds, such as phencyclidine and cathinone (B1664624) derivatives, strongly suggest that the biological activity of this scaffold will be highly dependent on its absolute configuration.

Influence of Substituent Effects on Biological or Catalytic Activity of this compound Derivatives

The biological or catalytic activity of this compound derivatives can be finely tuned by introducing various substituents on the phenyl ring or the cyclopentane moiety. These substituents can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with a biological target.

Substituent Effects on the Phenyl Ring:

The nature and position of substituents on the phenyl ring can have a profound impact on activity.

Lipophilicity: The addition of lipophilic substituents (e.g., alkyl or halogen groups) can enhance the molecule's ability to cross biological membranes, such as the blood-brain barrier. However, excessive lipophilicity can lead to non-specific binding and reduced aqueous solubility.

Steric Effects: The size and position of substituents can influence the molecule's conformation and its ability to fit into a binding site. Bulky substituents may cause steric hindrance, preventing optimal binding. The position of the substituent (ortho, meta, or para) is also critical, as it determines the spatial orientation of the group relative to the rest of the molecule.

The following table illustrates hypothetical activity data for a series of this compound derivatives with different substituents on the phenyl ring, demonstrating potential SAR trends.

| Compound | Substituent (R) | Position | Relative Activity |

|---|---|---|---|

| 1 | -H | - | 1.0 |

| 2 | -Cl | para | 2.5 |

| 3 | -CF3 | meta | 3.8 |

| 4 | -CH3 | para | 1.2 |

| 5 | -OCH3 | para | 0.8 |

| 6 | -NO2 | meta | 0.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological or catalytic activities. For the this compound series, QSAR models can be developed to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

A common approach is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods correlate the 3D properties of molecules with their biological activities.

Steps in Building a 3D-QSAR Model:

Data Set Preparation: A series of this compound analogs with experimentally determined activities is compiled. This set is typically divided into a training set (to build the model) and a test set (to validate the model's predictive power).

Molecular Modeling and Alignment: The 3D structures of all compounds in the training set are generated and aligned based on a common scaffold. This alignment is a critical step, as it ensures that the calculated molecular fields are comparable across the series.

Calculation of Molecular Descriptors: For each aligned molecule, steric and electrostatic fields (in CoMFA) are calculated at various points on a 3D grid surrounding the molecules. CoMSIA extends this by calculating additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to correlate the variations in the calculated fields with the variations in biological activity. The resulting model is then validated using the test set to assess its ability to predict the activities of compounds not used in its creation.

The output of a 3D-QSAR study is often visualized as contour maps, which highlight the regions in space where certain properties (e.g., steric bulk, positive electrostatic potential) are predicted to increase or decrease activity. These maps provide intuitive guidance for designing new analogs with improved properties.

The following table shows hypothetical statistical parameters for a 3D-QSAR model developed for a series of this compound derivatives.

| Parameter | Value | Description |

|---|---|---|

| q² | 0.65 | Cross-validated correlation coefficient (a measure of internal predictive ability) |

| r² | 0.92 | Non-cross-validated correlation coefficient (a measure of the model's fit to the training data) |

| Predictive r² | 0.78 | Correlation coefficient for the external test set (a measure of external predictive ability) |

| Standard Error of Estimate (SEE) | 0.25 | A measure of the model's precision |

| F-statistic | 150.5 | A measure of the statistical significance of the model |

A robust QSAR model can significantly accelerate the drug discovery or catalyst development process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

Mechanistic Investigations of Biological Target Interactions of 3s 3 Phenylcyclopentanamine

Cellular Target Engagement Studies of (3S)-3-phenylcyclopentanamine (Non-Clinical Context)Information from cellular assays designed to confirm the interaction of this compound with its potential biological targets in a non-clinical setting is not publicly accessible.

To provide a comprehensive and scientifically accurate article as requested, foundational research on this compound is necessary. Without such data, any attempt to generate the specified content would be conjectural and would not be grounded in empirical evidence.

Applications of 3s 3 Phenylcyclopentanamine in Asymmetric Catalysis

(3S)-3-phenylcyclopentanamine as a Chiral Organocatalyst

Chiral primary amines are a well-established class of organocatalysts. They can participate in several catalytic cycles, most notably through the formation of enamine or iminium ion intermediates. However, the catalytic performance is highly dependent on the specific structure of the amine, including the nature of the chiral backbone and the steric and electronic properties of its substituents. There is no specific research available that evaluates this compound in this role.

Enamine Catalysis Mediated by this compound

Enamine catalysis, a cornerstone of organocatalysis, involves the reaction of a chiral secondary or primary amine with a carbonyl compound to form a nucleophilic enamine. This intermediate then reacts stereoselectively with an electrophile. While numerous chiral amines have been successfully employed in this capacity, no studies were found that specifically utilize this compound and report on its efficacy, substrate scope, or the stereochemical outcomes of such reactions.

Stereoselective Michael Additions Catalyzed by this compound

The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction frequently catalyzed by chiral organocatalysts, including primary amines. The catalyst can activate the carbonyl donor via enamine formation or the α,β-unsaturated acceptor via iminium formation. Although this is a common application for chiral amines, there are no published reports or data tables detailing the results of Michael addition reactions catalyzed specifically by this compound.

This compound as a Chiral Ligand in Transition Metal Catalysis

Chiral amines and their derivatives are crucial as ligands in transition metal-catalyzed asymmetric reactions. The amine moiety can be derivatized to create bidentate or multidentate ligands (e.g., P,N or N,N ligands) that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Ligand Design and Coordination Chemistry with this compound

The design of effective chiral ligands often involves modifying a chiral scaffold like this compound with other coordinating groups (e.g., phosphines, oxazolines). The resulting ligand's coordination chemistry—how it binds to a metal and the geometry of the resulting complex—is critical to its catalytic function. There is no available literature that describes the synthesis of chiral ligands derived from this compound or studies their coordination behavior with transition metals.

Asymmetric Hydrogenation Reactions Promoted by this compound Complexes

Asymmetric hydrogenation is a vital industrial process for the synthesis of enantiomerically pure compounds. This reaction relies on transition metal complexes bearing chiral ligands to facilitate the stereoselective addition of hydrogen to a prochiral substrate. Extensive searches did not uncover any examples of transition metal complexes featuring ligands derived from this compound being used to promote asymmetric hydrogenation reactions. Consequently, no data on their catalytic activity or enantioselectivity is available.

Asymmetric Cross-Coupling Reactions Utilizing this compound Ligands

There is currently no available research data on the utilization of ligands derived from this compound in asymmetric cross-coupling reactions. Consequently, no data tables of reaction conditions, yields, or enantioselectivities can be provided.

Advanced Analytical Methodologies for 3s 3 Phenylcyclopentanamine

High-Resolution Chromatographic Methods for Enantiomeric Purity Assessment of (3S)-3-phenylcyclopentanamine

Chromatographic techniques are the cornerstone for the analytical separation and quantification of enantiomers. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) offer robust solutions for determining enantiomeric excess (% ee).

Chiral HPLC is a widely adopted method for the direct separation of enantiomers. The technique relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase, leading to different retention times. Polysaccharide-based and cyclodextrin-based CSPs are particularly effective for the resolution of chiral amines like 3-phenylcyclopentanamine. eijppr.commdpi.comcsfarmacie.cz

The mechanism of separation involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. eijppr.com The stability of these complexes is influenced by various interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For phenyl-containing amines, the aromatic ring can engage in crucial π-π interactions with suitable CSPs, enhancing chiral recognition.

Research on structurally similar compounds, such as 3-phenyl-3-heteroarylpropylamines, has demonstrated successful enantioseparation on cyclodextrin-based columns like Cyclobond I. nih.gov By adapting these principles, a validated method for this compound can be established. The selection of the mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for optimizing the separation by balancing retention and enantioselectivity.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity of this compound

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Rₛ | > 2.0 |

| Elution Order | (3R)-isomer followed by (3S)-isomer |

Gas chromatography offers high efficiency and sensitivity, making it an excellent alternative for chiral analysis, particularly for volatile compounds. gcms.cz For primary amines like 3-phenylcyclopentanamine, derivatization is often employed to improve thermal stability and volatility. A common approach is acylation, for instance, with trifluoroacetic anhydride (B1165640) to form the corresponding trifluoroacetyl derivative. wiley.com

The separation is achieved using capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz Substituted cyclodextrins, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, have proven highly effective in resolving enantiomers of phenylalkylamines. wiley.com The chiral recognition mechanism involves the inclusion of the analyte's phenyl group into the hydrophobic cyclodextrin cavity and interactions between the analyte's functional groups and the derivatized rim of the cyclodextrin. The choice of carrier gas and the column temperature program are critical parameters for achieving baseline separation. wiley.com

Table 2: Representative Chiral GC Method Parameters for Derivatized this compound

| Parameter | Condition |

| Analyte | N-(3-phenylcyclopentyl)-2,2,2-trifluoroacetamide |

| Column | Chiraldex® G-TA (Trifluoroacetyl-gamma-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm ID, 0.12 µm film thickness |

| Carrier Gas | Hydrogen, constant flow at 1.2 mL/min |

| Injector Temp. | 250°C |

| Oven Program | 120°C (hold 1 min), ramp at 2°C/min to 160°C, hold 5 min |

| Detector | Flame Ionization Detector (FID) at 270°C |

| Expected Rₛ | > 2.5 |

| Elution Order | (R)-enantiomer derivative followed by (S)-enantiomer derivative |

Spectroscopic Techniques for Quantitative Stereoisomer Analysis of this compound

While chromatography physically separates enantiomers, spectroscopic methods can distinguish them in a mixture by creating a diastereomeric environment. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), is a powerful tool for the direct determination of enantiomeric purity without the need for physical separation. nih.gov

The principle involves the addition of a chiral solvating agent to the NMR sample of the racemic or enriched amine. The CSA forms rapid and reversible diastereomeric complexes with each enantiomer of the analyte through non-covalent interactions. nih.gov These diastereomeric complexes are energetically different and exist in distinct chemical environments, resulting in separate, non-equivalent signals (chemical shift non-equivalence, Δδ) in the NMR spectrum for corresponding protons of the two enantiomers. rsc.org The enantiomeric ratio can then be determined by integrating the distinct signals. Common CSAs for amines include chiral acids like (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphoric acid) or derivatives of natural products. rsc.orgnih.gov

Table 3: Hypothetical ¹H-NMR Data for Stereoisomer Analysis of 3-phenylcyclopentanamine using a Chiral Solvating Agent (CSA)

| Proton Signal | Racemic Amine (δ, ppm) | Racemic Amine + CSA (δ, ppm) | Chemical Shift Difference (Δδ, ppm) |

| Methine (C1-H) | 3.55 (multiplet) | (R)-isomer: 3.52(S)-isomer: 3.59 | 0.07 |

| Aromatic (ortho) | 7.30 (doublet) | (R)-isomer: 7.25(S)-isomer: 7.31 | 0.06 |

| Aromatic (para) | 7.21 (triplet) | (R)-isomer: 7.18(S)-isomer: 7.22 | 0.04 |

Note: Data are illustrative, based on a 500 MHz spectrometer in CDCl₃ with (R)-BINOL-phosphoric acid as the CSA. The integration of the separated signals for the (R)- and (S)-isomers allows for direct quantification of the enantiomeric excess.

In Situ Reaction Monitoring for the Asymmetric Synthesis of this compound

The optimization of asymmetric syntheses relies on understanding reaction kinetics and the evolution of enantioselectivity over time. In situ reaction monitoring, a key component of Process Analytical Technology (PAT), provides real-time data without the need for traditional sampling and offline analysis. researchgate.net This approach allows for precise control over reaction parameters to maximize yield and enantiomeric excess.

For the asymmetric synthesis of this compound, which could involve processes like catalytic asymmetric hydrogenation or reductive amination, monitoring can be effectively achieved using spectroscopic or chromatographic techniques. A powerful approach is the use of at-line or in-line HPLC. nih.gov A reaction stream can be automatically sampled, diluted, and injected into a fast chiral HPLC system. This provides near-real-time data on the consumption of reactants, the formation of the product, and, crucially, the enantiomeric excess of the 3-phenylcyclopentanamine product as the reaction progresses. This data enables chemists to determine the optimal reaction endpoint and identify any potential side reactions or racemization events.

Table 4: Illustrative Data from In Situ HPLC Monitoring of an Asymmetric Synthesis of this compound

| Reaction Time (min) | Reactant Conc. (%) | Product Conc. (%) | Enantiomeric Excess (% ee) of (S)-isomer |

| 0 | 100.0 | 0.0 | N/A |

| 15 | 75.2 | 24.8 | 92.5 |

| 30 | 51.5 | 48.5 | 94.1 |

| 60 | 18.9 | 81.1 | 95.0 |

| 90 | 5.3 | 94.7 | 95.2 |

| 120 | <1.0 | >99.0 | 95.3 |

| 180 | <0.5 | >99.5 | 95.3 |

Future Research Directions and Prospects for 3s 3 Phenylcyclopentanamine

Exploration of Novel Synthetic Applications of (3S)-3-phenylcyclopentanamine Derivatives

The core structure of this compound serves as a versatile building block for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science. Future research will likely focus on the strategic functionalization of this scaffold to access novel chemical entities.

One promising avenue involves the synthesis of derivatives such as (1R,3R)-3-((3,5-bis(trifluoromethyl)benzyloxy)methyl)-3-phenylcyclopentanamine. The introduction of the trifluoromethyl groups can significantly alter the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and metabolic stability. Further exploration of different ether and amide linkages at various positions on the cyclopentane (B165970) ring will likely yield a library of compounds with diverse physicochemical properties.

The development of efficient and stereoselective synthetic routes to these derivatives will be a key area of investigation. This could involve leveraging the inherent chirality of this compound to direct subsequent transformations, or the development of novel catalytic methods for the asymmetric synthesis of substituted cyclopentanamines.

| Derivative Class | Potential Synthetic Modifications | Anticipated Applications |

| Ethers | Introduction of various substituted aryl and alkyl groups on the benzylic position. | Modulation of pharmacokinetic properties for drug discovery. |

| Amides | Acylation of the primary amine with a range of carboxylic acids. | Creation of peptidomimetics and other bioactive molecules. |

| C-H Functionalization | Direct, catalyzed functionalization of the phenyl ring or cyclopentane backbone. | Access to novel and complex molecular architectures. |

| N-Alkylation/Arylation | Introduction of diverse substituents on the nitrogen atom. | Fine-tuning of biological activity and receptor selectivity. |

Development of Advanced this compound-Based Catalytic Systems

The chiral nature of this compound makes it an attractive candidate for development as a ligand in asymmetric catalysis or as an organocatalyst.

As a Chiral Ligand: Future work could explore the coordination of this compound and its derivatives to various transition metals, such as rhodium, iridium, palladium, and copper. rsc.orgineosopen.orgnih.gov These metal complexes could then be evaluated for their efficacy in a range of enantioselective transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions. The steric and electronic properties of the ligand could be systematically tuned by modifying the phenyl ring or the cyclopentane backbone to optimize catalytic activity and stereoselectivity. rsc.orgineosopen.org

As an Organocatalyst: Derivatives of this compound could be designed to function as chiral organocatalysts. For instance, the introduction of acidic or basic moieties could lead to bifunctional catalysts capable of activating substrates through hydrogen bonding or proton transfer. rsc.orgresearchgate.net Such catalysts could be applied to a variety of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions, which are fundamental transformations in organic synthesis. pitt.edunih.gov The cyclopentane scaffold can provide a rigid and well-defined chiral environment, which is crucial for achieving high levels of stereocontrol.

| Catalytic System | Potential Metal Centers | Target Asymmetric Reactions | Potential Advantages |

| Chiral Metal Complexes | Rh, Ir, Pd, Cu | C-H Activation, Hydrogenation, Cross-Coupling | High turnover numbers, broad substrate scope. |

| Chiral Organocatalysts | N/A | Michael Addition, Aldol Reaction, Mannich Reaction | Metal-free conditions, operational simplicity. |

Identification of New Molecular Targets for this compound Scaffolds in Basic Biological Research

The structural similarity of the 3-phenylcyclopentanamine scaffold to known pharmacophores suggests its potential for interacting with various biological targets. A key area of future research will be the systematic biological screening of this compound and its derivatives to identify novel molecular targets and elucidate their mechanisms of action.

Given the presence of a phenyl and an amine group, a primary focus could be on targets within the central nervous system (CNS). For example, the scaffold shares features with ligands for dopamine (B1211576) and serotonin (B10506) receptors. Specifically, certain cyclopentanamine derivatives have been investigated as dopamine D3 receptor antagonists, which are of interest for treating neurological disorders. nih.govnih.gov High-throughput screening campaigns against a panel of CNS receptors and enzymes could uncover novel bioactivities.

Beyond the CNS, the rigid and chiral nature of the scaffold could lead to specific interactions with other protein classes, such as kinases, proteases, or ion channels. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of any identified hits. researchgate.net

Integration of Computational and Experimental Approaches for Comprehensive this compound Research

A synergistic approach combining computational modeling and experimental validation will be instrumental in accelerating research on this compound.

Computational Modeling: In silico methods can be employed to predict the physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of novel derivatives, thereby guiding the selection of candidates for synthesis and biological testing. nih.goveijppr.comnih.govsemanticscholar.org Molecular docking and dynamics simulations can be used to predict the binding modes of these compounds to potential biological targets, providing insights into the molecular basis of their activity and guiding further structural modifications to enhance affinity and selectivity. nih.govacs.orgnih.gov Pharmacophore modeling can also be utilized to identify the key structural features required for interaction with a particular receptor. acs.org

Experimental Validation: The predictions from computational studies must be validated through rigorous experimental work. This includes the chemical synthesis of the designed compounds, followed by their characterization and evaluation in relevant biological assays. An iterative cycle of design, synthesis, and testing, informed by both computational and experimental data, will be the most efficient strategy for advancing the understanding and application of the this compound scaffold.

| Computational Method | Application in this compound Research | Expected Outcome |

| Quantum Mechanics | Calculation of electronic properties and reaction mechanisms. | Understanding of reactivity and catalyst design. |

| Molecular Docking | Prediction of binding modes to biological targets. | Identification of potential protein targets and SAR. |

| Molecular Dynamics | Simulation of ligand-receptor interactions over time. | Assessment of binding stability and conformational changes. |

| ADMET Prediction | In silico evaluation of drug-like properties. | Prioritization of compounds for synthesis and testing. nih.goveijppr.comnih.govsemanticscholar.org |

Broadening the Scope of Chiral Amine Research Inspired by this compound

The study of this compound and its derivatives can serve as a catalyst for broadening the scope of chiral amine research in general. The unique conformational constraints and stereochemical presentation of functional groups on the cyclopentane ring can inspire the design of new classes of chiral ligands and organocatalysts.

For instance, the development of synthetic routes to access various stereoisomers of 3-phenylcyclopentanamine would allow for a systematic investigation of how the stereochemistry of the scaffold influences its activity in catalysis and biology. This could lead to a deeper understanding of the principles of stereocognition in molecular interactions.

Furthermore, the exploration of cyclopentane-based chiral amines can encourage the development of novel synthetic methodologies for the construction of five-membered rings with multiple stereocenters, which remains a challenging area in organic synthesis. acs.org The insights gained from the study of this compound could be applied to the design of other cyclic chiral amines with tailored properties for specific applications in asymmetric synthesis and drug discovery. The continued development in the synthesis of chiral amines is a crucial aspect of modern medicinal chemistry. nih.govacs.org

Q & A

Q. What are the standard analytical techniques for characterizing (3S)-3-phenylcyclopentanamine, and how are they validated?

To confirm the structural identity and purity of this compound, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : Compare experimental H and C NMR spectra with computational predictions or reference data from validated databases like NIST Chemistry WebBook .

- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to verify enantiomeric purity. A mobile phase of hexane/isopropanol (90:10) with 0.1% diethylamine is typical for amine resolution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Validation involves cross-referencing results with synthetic standards and ensuring reproducibility across ≥3 independent runs.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis or handling powders to prevent inhalation .

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation or hygroscopic degradation .

- Spill Management : Neutralize spills with dilute acetic acid, then adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during the synthesis of this compound?

Key strategies include:

- Chiral Resolution : Employ kinetic resolution using enzymes (e.g., lipases) or diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) .

- Asymmetric Catalysis : Utilize transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of precursor ketones .

- Design of Experiments (DOE) : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. Statistical tools like ANOVA can validate significance .

Q. How should contradictory pharmacological data (e.g., receptor binding vs. functional assays) be resolved for this compound?

- Systematic Meta-Analysis : Aggregate data from multiple studies, applying weighted statistical models to account for variability in experimental conditions (e.g., cell lines, assay protocols) .

- Mechanistic Studies : Use techniques like radioligand displacement assays to confirm binding affinity and patch-clamp electrophysiology to assess functional activity. Discrepancies may arise from allosteric modulation or assay-specific artifacts .

- Replication : Independently replicate conflicting studies under standardized conditions (e.g., ISO 17025 guidelines) to isolate variables .

Q. What advanced computational methods can predict the metabolic pathways of this compound?

- In Silico Modeling : Tools like Schrödinger’s ADMET Predictor or SwissADME simulate Phase I/II metabolism. Focus on cytochrome P450 (CYP) isoforms (e.g., CYP2D6, CYP3A4) for oxidation patterns .

- Molecular Dynamics (MD) : Simulate enzyme-substrate interactions to identify potential reactive intermediates or toxic metabolites. Cross-validate with in vitro microsomal assays .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Testing : Incubate this compound in buffers (pH 1–13) at 40°C/75% RH. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use Arrhenius plots to extrapolate shelf-life .

- Forced Degradation Studies : Expose the compound to oxidative (HO), photolytic (UV light), and thermal stress (100°C). Identify degradation products using LC-MS/MS .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC/IC values. Use software like GraphPad Prism for robust error analysis .

- Bootstrap Resampling : Assess confidence intervals for small sample sizes (n < 6) to avoid Type I/II errors .

Data Reporting and Reproducibility

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

- Detailed Experimental Logs : Report exact reaction conditions (e.g., solvent batch, catalyst purity, stirring speed) and raw spectral data in supplementary materials .

- Open Data Practices : Deposit datasets in repositories like Zenodo or ChemRxiv, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.